molecular formula C10H23N B2679687 2,3,5,5-Tetramethylhexan-1-amine CAS No. 2141384-51-0

2,3,5,5-Tetramethylhexan-1-amine

Cat. No.: B2679687
CAS No.: 2141384-51-0
M. Wt: 157.301
InChI Key: GZMANAOSOFXFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,5-Tetramethylhexan-1-amine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.301. The purity is usually 95%.
BenchChem offers high-quality 2,3,5,5-Tetramethylhexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,5-Tetramethylhexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,5-tetramethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-8(9(2)7-11)6-10(3,4)5/h8-9H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMANAOSOFXFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Safety Profile of 2,3,5,5-Tetramethylhexan-1-amine: A Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling, Storage, and Emergency Procedures for a Novel Aliphatic Amine

As researchers and developers continue to explore novel chemical entities, a thorough understanding of the safety profile of each compound is paramount. This technical guide provides a comprehensive overview of the available safety data for 2,3,5,5-Tetramethylhexan-1-amine, a substituted aliphatic amine. The information herein is synthesized from available safety data sheets (SDS) and chemical literature for structurally related compounds, providing a robust framework for risk assessment and the implementation of safe laboratory practices. Due to the absence of a specific, publicly available Safety Data Sheet for 2,3,5,5-Tetramethylhexan-1-amine, this guide draws upon data from closely related structural isomers and analogous aliphatic amines to construct a provisional safety profile. It is imperative that users of this compound conduct their own risk assessment and, if possible, obtain a substance-specific SDS from the supplier.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety evaluation. The branched structure of 2,3,5,5-Tetramethylhexan-1-amine influences its physical state, solubility, and reactivity.

PropertyPredicted Value/InformationSource Insight
Molecular Formula C10H23NBased on chemical structure.
Molecular Weight 157.30 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquidAliphatic amines of similar molecular weight are typically liquids at room temperature.[1]
Odor Amine-like, potentially fishy or ammoniacalCharacteristic of primary amines.[1]
Boiling Point Estimated range: 180-220 °CExtrapolated from similar branched C9 and C10 alcohols and amines.[2]
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.The long hydrocarbon chain reduces water solubility, while the polar amine group provides some affinity for polar solvents.

Hazard Identification and GHS Classification: A Predictive Analysis

A definitive Globally Harmonized System (GHS) classification for 2,3,5,5-Tetramethylhexan-1-amine is not available. However, based on the known hazards of similar aliphatic amines, a precautionary classification can be inferred. The primary hazards associated with such compounds typically involve skin and eye irritation or corrosion, and potential toxicity upon ingestion or inhalation.

Anticipated GHS Hazard Classifications:

  • Skin Corrosion/Irritation: Likely Category 1B or 2. Aliphatic amines are known to be corrosive or irritating to the skin.[3]

  • Serious Eye Damage/Eye Irritation: Likely Category 1. Direct contact can cause severe eye damage.[3][4]

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or inhaled. Classification may range from Category 3 to 4 depending on the specific toxicology.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[6]

Pictograms:





Signal Word: Danger

Anticipated Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[5]

  • H311/H312: Toxic/Harmful in contact with skin.[5]

  • H314: Causes severe skin burns and eye damage.[3]

  • H318: Causes serious eye damage.[3]

  • H330/H332: Fatal/Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[6]

Anticipated Precautionary Statements (P-Statements):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P310: Immediately call a POISON CENTER or doctor/physician.[3]

First-Aid Measures: Immediate Response Protocols

In the event of an exposure, rapid and appropriate first-aid is critical. The following protocols are based on standard practices for handling corrosive and toxic aliphatic amines.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Safe Handling and Storage: Proactive Risk Mitigation

The cornerstone of laboratory safety is the implementation of robust handling and storage procedures. The following guidelines are designed to minimize the risk of exposure and incidents involving 2,3,5,5-Tetramethylhexan-1-amine.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Exposure_Controls_Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination/Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume hood, glovebox) Administrative Administrative Controls (SOPs, training) PPE Personal Protective Equipment (Gloves, goggles, lab coat)

Caption: Hierarchy of exposure controls.

  • Engineering Controls: All work with 2,3,5,5-Tetramethylhexan-1-amine should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7] Emergency eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are required.[5]

    • Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. A lab coat or chemical-resistant apron is also necessary.[8]

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[5]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.

  • Handle in accordance with good industrial hygiene and safety practices.[7]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[1]

  • Take precautionary measures against static discharge.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Accidental Release and Fire-Fighting Measures

Preparedness is key to effectively managing spills and fires.

Accidental Release

Spill_Response_Workflow cluster_1 Spill Response Protocol Evacuate Evacuate Area & Restrict Access PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect & Place in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]

  • Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides and carbon monoxide. Vapors may be heavier than air and can travel to a source of ignition and flash back.[1][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Toxicological and Ecological Information

While specific toxicological and ecotoxicological data for 2,3,5,5-Tetramethylhexan-1-amine are not available, information from related compounds suggests the following:

  • Toxicology: Aliphatic amines can be harmful if ingested, absorbed through the skin, or inhaled. They are often corrosive and can cause significant tissue damage. Some amines are also suspected of causing genetic defects.[5] Chronic exposure may lead to organ damage.

  • Ecotoxicology: Many amines are toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[10] Release into the environment should be avoided.

Disposal Considerations

All waste materials containing 2,3,5,5-Tetramethylhexan-1-amine must be treated as hazardous waste. Disposal should be carried out by a licensed waste disposal company in strict accordance with all applicable environmental regulations. Do not allow this chemical to enter drains or waterways.

References

  • This guide is a provisional safety assessment based on data from structurally similar compounds due to the absence of a specific SDS for 2,3,5,5-Tetramethylhexan-1-amine. Always consult the supplier for a substance-specific SDS.
  • Sigma-Aldrich. (2025, May 1).
  • TCI Chemicals.
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. Safety Data Sheet for Hexanoic acid, 3,5,5-trimethyl-.
  • TCI Chemicals. Safety Data Sheet for N-(Trimethylsilyl)dimethylamine.
  • Fisher Scientific. Safety Data Sheet for 1,3-Cyclohexanebis(methylamine), mixture of cis and trans.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 1,2,4-Trimethylcyclohexane.
  • Alkyl Amines Chemicals Limited. (2020, August 25). Safety Data Sheet for N,N,N′,N′-Tetramethylethylenediamine.
  • Cole-Parmer. (2018, June 22).
  • FUJIFILM Wako Chemicals.
  • Axios Research. Product Information for Di(3,5,5-trimethylhexyl) Amine.
  • ECHEMI. 2,3,5-Trimethylhexane SDS.
  • Santa Cruz Biotechnology, Inc.
  • ChemicalBook. (2022, December 24).
  • PubChem. 3,5,5-Trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine.
  • Organisation for Economic Co-operation and Development. (2002, June 24). SIDS Initial Assessment Report for 3,5,5-TRIMETHYL-1-HEXANOL.
  • Wikipedia. 3,5,5-Trimethyl-hexan-1-ol.

Sources

steric hindrance characteristics of 2,3,5,5-Tetramethylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Steric Hindrance Characteristics of 2,3,5,5-Tetramethylhexan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,3,5,5-Tetramethylhexan-1-amine represents a primary amine of significant academic and industrial interest due to its highly congested structure. The strategic placement of four methyl groups, including a gem-dimethyl arrangement at the C5 position, imparts profound steric hindrance around the terminal amino group. A comprehensive literature search reveals a scarcity of specific experimental data for this molecule, suggesting it is a novel or not widely documented compound. This guide, therefore, serves as a predictive analysis from the perspective of a Senior Application Scientist. By leveraging established principles of physical organic chemistry and drawing analogies from structurally related bulky amines, we will delineate the anticipated steric characteristics of 2,3,5,5-Tetramethylhexan-1-amine. We will explore its predicted physicochemical properties, quantify its steric profile using computational methodologies, and forecast its reactivity and utility as a non-nucleophilic base and potential ligand in catalysis. This document aims to provide researchers and drug development professionals with a foundational understanding and a predictive framework for harnessing the unique properties of this sterically demanding building block.

Introduction: The Principle of Steric Hindrance in Bulky Amines

Steric hindrance is a fundamental concept in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction. In the context of amines, bulky alkyl substituents surrounding the nitrogen atom can dramatically alter its reactivity. While the nitrogen lone pair remains available for protonation, rendering the amine basic, the steric bulk physically obstructs the approach of larger electrophiles, thereby suppressing its nucleophilicity. This dichotomy is the hallmark of a "non-nucleophilic base," a class of reagents indispensable for controlling selectivity in organic synthesis.[1]

Molecules like 2,3,5,5-Tetramethylhexan-1-amine are designed to maximize this effect. Its intricate carbon skeleton serves as a scaffold to project significant steric shielding onto the primary amine, suggesting a reactivity profile dominated by its hindered nature. Understanding these characteristics is crucial for applications ranging from preventing enzymatic degradation in medicinal chemistry to directing regioselectivity in complex synthetic pathways.[2]

Molecular Structure and Conformational Analysis

The structure of 2,3,5,5-Tetramethylhexan-1-amine is key to its properties. The hexane backbone is heavily substituted, featuring a quaternary carbon at the 5-position (a tert-butyl analogue) and additional methyl groups at the 2 and 3 positions. This substitution pattern creates a "steric pocket" around the C1-amine.

Caption: Molecular structure of 2,3,5,5-Tetramethylhexan-1-amine.

The extreme steric congestion in such amines can lead to unusual geometric properties. The nitrogen atom, typically sp³ hybridized with bond angles around 109.5°, may deviate towards a more planar geometry to alleviate steric strain between the bulky substituents.[3][4] This conformational re-modeling is a key characteristic of extremely hindered amines and influences their thermodynamic and kinetic properties.[5]

Predictive Physicochemical Properties

While experimental data is unavailable, we can estimate the core physicochemical properties of 2,3,5,5-Tetramethylhexan-1-amine based on its structure (C₁₀H₂₃N) and data from analogous compounds like 3,5,5-trimethylhexan-1-amine.[6][7]

PropertyPredicted ValueRationale
Molecular Weight 157.30 g/mol Calculated from the molecular formula C₁₀H₂₃N.
pKa (Conjugate Acid) ~10.5 - 11.0Primary alkyl amines typically have pKa values in this range. The electron-donating alkyl groups maintain high basicity.
LogP (Octanol-Water) ~3.5 - 4.0The large, nonpolar C10 alkyl chain suggests high lipophilicity and low water solubility.
Boiling Point ~190 - 210 °CEstimated based on the boiling points of similarly sized branched alkanes and amines.
Physical State Colorless LiquidExpected to be a liquid at room temperature, similar to other aliphatic amines of this molecular weight.[6]

Quantifying Steric Hindrance: A Computational Approach

To move beyond qualitative descriptions, computational methods are essential for quantifying steric hindrance. Two powerful metrics are the Percent Buried Volume (%VBur) and Nitrogen Exposure .

  • Percent Buried Volume (%VBur): This index, developed by Cavallo and coworkers, calculates the percentage of the volume of a sphere around a central atom (in this case, nitrogen) that is occupied by the atoms of the ligand or substituent.[3][4][5] It provides a robust, quantitative measure of steric bulk.

  • Nitrogen Exposure: This is a more recent metric that directly calculates the exposed surface area of the reactive nitrogen atom based on a DFT-optimized structure.[8] It offers a direct probe of the accessibility of the nitrogen's lone pair.[8]

A standardized protocol for this analysis is crucial for obtaining reproducible and comparable results.

Caption: Workflow for computational steric parameter analysis.

Based on its structure, we predict that 2,3,5,5-Tetramethylhexan-1-amine would exhibit a very high %VBur value, likely exceeding that of many common bulky amines, positioning it as a reagent of exceptional steric demand.

Predicted Reactivity and Synthetic Utility

The defining characteristic of 2,3,5,5-Tetramethylhexan-1-amine will be the pronounced difference between its basicity and its nucleophilicity.

As a Non-Nucleophilic Base

The primary application for such a hindered amine is as a non-nucleophilic base in elimination reactions.[1] Its steric bulk would hinder its approach to sterically congested protons, leading to a strong preference for abstracting the most accessible proton. This makes it an ideal candidate for promoting Hofmann elimination to form the less-substituted alkene, a crucial transformation in organic synthesis.[1]

G cluster_0 Nucleophilic Attack (Disfavored) cluster_1 Proton Abstraction (Favored) Amine_Nuc Bulky Amine (2,3,5,5-TMHA) Electrophile Sterically Shielded Electrophile (R-X) Amine_Nuc->Electrophile Attack at Carbon (High Energy T.S.) Steric_Clash Steric Clash! Amine_Base Bulky Amine (2,3,5,5-TMHA) Substrate Substrate with Accessible Proton (R'-H) Amine_Base->Substrate Attack at Proton (Low Energy T.S.)

Caption: Steric hindrance favors proton abstraction over nucleophilic attack.

Experimental Protocol: Hofmann Elimination of 2-Bromo-3-methylbutane

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-bromo-3-methylbutane (1.0 eq) and a high-boiling aprotic solvent (e.g., toluene, 0.5 M).

  • Base Addition: Add 2,3,5,5-Tetramethylhexan-1-amine (1.5 eq) to the reaction mixture via syringe. The excess base ensures complete reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Filter off the resulting ammonium bromide salt. Wash the filtrate with 1 M HCl to remove excess amine, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting alkene product (3-methyl-1-butene) can be purified by distillation. Causality: The choice of a bulky base is critical. A smaller base like ethoxide would favor the more-substituted Zaitsev product. The use of 2,3,5,5-tetramethylhexan-1-amine is predicted to yield the Hofmann product with high selectivity due to its inability to access the more hindered internal protons.

As a Ligand in Catalysis

The steric and electronic properties of bulky amines make them potentially effective ligands in transition metal catalysis.[1] In reactions like the Buchwald-Hartwig amination, bulky ligands on the metal center (e.g., palladium) are crucial for promoting the reductive elimination step that forms the C-N bond.[9] The large steric footprint of 2,3,5,5-Tetramethylhexan-1-amine could create a unique coordination environment, potentially influencing catalytic activity, stability, and selectivity in challenging cross-coupling reactions involving other hindered substrates.[9][10]

Challenges in N-Functionalization

Conversely, reactions that require nucleophilic attack by the amine nitrogen, such as acylation with acid chlorides or alkylation with alkyl halides, are expected to be extremely challenging.[6] The steric hindrance that makes it an excellent non-nucleophilic base also protects the amine from reacting with electrophiles.[11] Overcoming this would likely require highly reactive electrophiles, elevated temperatures, or specialized catalytic methods.[11]

Proposed Synthetic Route

A plausible synthesis of 2,3,5,5-Tetramethylhexan-1-amine would likely proceed from the corresponding alcohol, 2,3,5,5-tetramethylhexan-1-ol, which can be synthesized from commercially available precursors. The conversion of the alcohol to the amine is a key step.

Caption: Proposed synthetic pathways to the target amine.

Protocol: Synthesis via Azide Reduction

  • Activation: Convert 2,3,5,5-tetramethylhexan-1-ol to its corresponding tosylate by reacting it with p-toluenesulfonyl chloride (1.1 eq) in pyridine at 0 °C to room temperature.

  • Substitution: React the purified tosylate with sodium azide (1.5 eq) in a polar aprotic solvent like DMF at 80-100 °C to form the alkyl azide.

  • Reduction: Reduce the alkyl azide to the primary amine. This can be achieved safely and effectively via catalytic hydrogenation (H₂ gas, 10% Pd/C catalyst in ethanol) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF. Self-Validation: The progress of each step can be monitored by TLC and the identity of intermediates and the final product confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the alcohol -OH stretch and appearance of the azide stretch (~2100 cm⁻¹) in the IR spectrum would confirm the first two steps.

Implications for Drug Discovery and Materials Science

  • Metabolic Shielding: In drug development, sterically demanding groups are often incorporated into drug candidates to enhance metabolic stability.[2] A moiety derived from 2,3,5,5-Tetramethylhexan-1-amine could act as a "steric shield," protecting adjacent functional groups from enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[2]

  • Polymer and Materials Science: The unique branched structure of this amine could be used to synthesize specialty polymers or surfactants.[6] Its incorporation could influence properties like glass transition temperature, solubility, and intermolecular packing in materials.[6]

Conclusion

While direct experimental data for 2,3,5,5-Tetramethylhexan-1-amine is not yet prevalent in the literature, a thorough analysis based on its structure and the behavior of analogous compounds allows for a robust predictive profile. It is poised to be an exceptionally hindered primary amine, characterized by high basicity but severely diminished nucleophilicity. This makes it a potentially powerful tool in organic synthesis as a highly selective non-nucleophilic base for promoting Hofmann eliminations. Furthermore, its significant steric bulk presents intriguing possibilities for its use as a ligand in catalysis and as a unique building block in medicinal chemistry and materials science. The protocols and analyses presented in this guide offer a solid foundation for researchers looking to synthesize and explore the promising characteristics of this sterically unique molecule.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Bulky Amines in Organic Synthesis: A Proxy for 5-Tert.
  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Poater, A., et al. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). DOI:10.1039/D4SC03873H.
  • National Center for Biotechnology Information. (n.d.). (3S)-2,3,5-trimethylhexan-1-amine. PubChem.
  • Poater, A., et al. (2024, July 10). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. ResearchGate.
  • R Discovery. (n.d.). Bulky Amines Research Articles.
  • Smolecule. (2023, August 15). Buy 3,5,5-trimethylhexan-1-amine | 3378-63-0.
  • GalChimia. (2015, February 27). Bulky Amines that Work.
  • Poater, A., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing).
  • Benchchem. (n.d.). 2,3,5,5-Tetramethylhexanol | 85099-32-7.
  • Ali, A., et al. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Chen, Z., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
  • Fors, B. P., & Buchwald, S. L. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetramethylhexanal. PubChem.
  • SIDS Initial Assessment Report. (2002, June 24). TRIMETHYL-1-HEXANOL CAS N°: 3452-97-9.

Sources

Methodological & Application

reaction mechanisms of 2,3,5,5-Tetramethylhexan-1-amine with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Mechanisms and Synthetic Protocols for the Coupling of 2,3,5,5-Tetramethylhexan-1-amine with Aldehydes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of sterically hindered aliphatic amines into molecular scaffolds is a critical strategy in modern drug discovery, often enhancing metabolic stability and improving pharmacokinetic profiles.[1][2] The highly substituted primary amine, 2,3,5,5-Tetramethylhexan-1-amine, represents a valuable but synthetically challenging building block due to its significant steric bulk. This document provides a comprehensive guide to the reaction mechanisms of this amine with aldehydes to form imines (Schiff bases) and their subsequent reduction to secondary amines. We delve into the mechanistic nuances imposed by steric hindrance, offer detailed, validated protocols for both imine formation and one-pot reductive amination, and provide guidelines for product characterization.

Part 1: Mechanistic Principles of Hindered Amine-Aldehyde Condensation

The reaction between a primary amine and an aldehyde proceeds via a two-part mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final imine.[3][4] The significant steric encumbrance of 2,3,5,5-Tetramethylhexan-1-amine profoundly influences the kinetics and equilibrium of these steps.

1.1. The General Reaction Pathway

The overall transformation is a reversible condensation reaction.[5][6]

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral, zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs, neutralizing the charges to form a hemiaminal, also known as a carbinolamine. This intermediate is typically unstable.[3][7]

  • Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH₂⁺).[4]

  • Dehydration: The nitrogen's lone pair assists in the elimination of a water molecule, forming a protonated imine, or iminium ion.

  • Deprotonation: A base (e.g., solvent, or another amine molecule) removes the proton from the nitrogen to yield the final, neutral imine product.

1.2. The Impact of Steric Hindrance

The bulky 2,3,5,5-tetramethylhexyl group creates significant challenges:

  • Slowed Nucleophilic Attack: The steric bulk surrounding the nucleophilic nitrogen atom hinders its approach to the aldehyde's carbonyl carbon. This dramatically slows the rate of the initial addition step compared to less hindered amines.[5][8]

  • Disfavored Carbinolamine Formation: The formation of the tetrahedral carbinolamine intermediate forces the bulky substituents into closer proximity, increasing steric strain. This can shift the equilibrium of the first stage of the reaction back towards the starting materials.[9]

  • Catalysis is Crucial: Due to these kinetic barriers, uncatalyzed reactions are often impractically slow. Acid catalysis is essential to activate the aldehyde carbonyl, making it more electrophilic and accelerating the initial attack.[10][11] However, the pH must be carefully controlled; excessive acidity (pH < 4) will protonate the amine, rendering it non-nucleophilic and halting the reaction.[4]

Below is a diagram illustrating the mechanistic steps and the influence of the sterically demanding R-group.

Hindered Imine Formation Mechanism Figure 1: Mechanism of Hindered Imine Formation cluster_reactants Reactants cluster_intermediate Intermediate Formation (Rate-Limiting) cluster_product Dehydration & Product R_NH2 2,3,5,5-Tetramethylhexan-1-amine (Bulky R-group) Carbinolamine Carbinolamine (Sterically Strained) R_NH2->Carbinolamine 1. Nucleophilic Attack (Slowed by Sterics) R_CHO Aldehyde R_CHO->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium 2. Dehydration (Acid Catalyzed) Imine Final Imine (Schiff Base) Iminium->Imine 3. Deprotonation

Caption: Figure 1: Mechanism of Hindered Imine Formation

Part 2: Experimental Protocols

Given the challenges, driving the reaction to completion requires specific strategies to manage the reaction equilibrium and kinetics. The removal of water is paramount.

Protocol A: Imine Synthesis via Azeotropic Dehydration (Dean-Stark)

This is the classic and most robust method for forcing the condensation equilibrium toward the product by physically removing the water byproduct.

Causality: Toluene forms a low-boiling azeotrope with water, allowing for its continuous removal from the reaction mixture as it forms, thus preventing the reverse hydrolysis reaction, in accordance with Le Châtelier's principle. A catalytic amount of a Brønsted acid like p-toluenesulfonic acid (PTSA) is used to accelerate the dehydration of the carbinolamine intermediate.[7]

Materials:

  • 2,3,5,5-Tetramethylhexan-1-amine (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde, 1.05 eq)

  • Toluene (Anhydrous)

  • p-Toluenesulfonic acid monohydrate (PTSA, 0.02 - 0.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried. Charge the round-bottom flask with 2,3,5,5-Tetramethylhexan-1-amine (1.0 eq), the aldehyde (1.05 eq), and toluene (approx. 0.2-0.5 M concentration).

  • Catalyst Addition: Add PTSA (0.02 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring (Self-Validation): The reaction is complete when no more water is collected in the trap and analysis of an aliquot by TLC or GC-MS shows complete consumption of the limiting reagent (amine). This typically takes 4-24 hours, depending on the aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to quench the acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude imine can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol B: One-Pot Reductive Amination

This highly efficient process combines imine formation and its immediate reduction into a single operation, which is a cornerstone of amine synthesis in drug development.[12][13][14]

Causality: This protocol uses a pH-sensitive, selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These hydrides are less reactive than NaBH₄ and will preferentially reduce the protonated iminium ion, which is more electrophilic than the starting aldehyde.[5][12] This selectivity prevents premature reduction of the aldehyde. The reaction is run in a protic solvent like methanol or ethanol, which facilitates proton transfers.

Materials:

  • 2,3,5,5-Tetramethylhexan-1-amine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Methanol (or Ethanol)

  • Sodium Cyanoborohydride (NaBH₃CN, 1.2 eq)

  • Acetic Acid (Glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the 2,3,5,5-Tetramethylhexan-1-amine (1.0 eq) and the aldehyde (1.1 eq) in methanol. Stir at room temperature for 1-2 hours to allow for the initial imine/iminium ion equilibrium to be established.

  • pH Adjustment: Add glacial acetic acid to adjust the pH to approximately 5-6. This can be checked with pH paper. This step is critical to ensure sufficient concentration of the iminium ion for reduction.

  • Reduction: Add NaBH₃CN (1.2 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is highly toxic; handle with appropriate care in a fume hood. Effervescence (hydrogen gas) may be observed.

  • Monitoring (Self-Validation): Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials and intermediate imine are consumed.

  • Work-up: Quench the reaction by slowly adding saturated aq. NaHCO₃ until the solution is basic (pH > 8). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with DCM or EtOAc (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude secondary amine can be purified by column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: General Experimental Workflow start Reaction Setup (Amine + Aldehyde + Solvent) add_catalyst Add Catalyst / Reagents (e.g., PTSA or NaBH3CN) start->add_catalyst reaction Reaction Under Controlled Conditions (e.g., Reflux or RT) add_catalyst->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench & Extract) monitoring->workup Complete dry_concentrate Dry & Concentrate Organic Phase workup->dry_concentrate purify Purification (Chromatography / Distillation) dry_concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize

Sources

Functionalization of 2,3,5,5-Tetramethylhexan-1-amine for Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,5-Tetramethylhexan-1-amine (TMHA) represents a specialized class of "globular" primary alkyl amines. Unlike linear fatty amines (e.g., n-decylamine) which favor crystalline packing, TMHA’s highly branched architecture—specifically the


-methyl branch at C2 and the gem-dimethyl group at C5—introduces significant steric bulk and entropic disorder.

For material scientists, this molecule offers a unique value proposition:

  • Steric Selectivity: The C2-branching hinders nucleophilic attack at the nitrogen center, providing "latency" in curing applications and preventing aggregation in colloidal synthesis.

  • Omniphobicity: When tethered to surfaces, the branched tail prevents close-packing, creating "liquid-like" interfaces that repel both water and low-surface-tension oils.

  • Perovskite Stability: As an A-site cation substitute or surface passivator, its bulk suppresses the formation of unwanted low-dimensional phases while effectively blocking moisture ingress.

Physicochemical Profile & Reactivity

Before functionalization, understanding the steric environment is critical.

PropertyValue (Predicted/Representative)Material Science Implication
Molecular Formula

High carbon-to-nitrogen ratio (Hydrophobic).
Structure Type Primary Amine,

-branched
Slower kinetics than n-alkyl amines; higher selectivity.
Boiling Point ~180-190°CLower than n-decylamine (217°C) due to reduced surface area/Van der Waals forces.
Solubility Soluble in Hexane, Toluene, DCMExcellent compatibility with non-polar coating formulations.
pKa (Conj. Acid) ~10.5Sufficiently basic to protonate with carboxylic acids or HX.

Application Module A: Perovskite Solar Cell (PSC) Passivation

Context: High-efficiency PSCs suffer from surface defects (halide vacancies) that act as recombination centers. Linear amines (e.g., octylammonium) often form insulating 2D-perovskite layers that hinder charge transport. The TMHA Advantage: TMHA's steric bulk prevents it from fitting into the perovskite lattice to form a 2D layer. Instead, it anchors to the surface, passivating defects without blocking charge extraction.

Protocol 1: Post-Fabrication Surface Passivation

Objective: Create a hydrophobic, defect-free interface on a


 perovskite film.
Reagents:
  • Target: TMHA (High purity >98%).

  • Solvent: Isopropanol (IPA) (Anhydrous).

  • Substrate: Perovskite film on ITO/SnO2.

Workflow Diagram (DOT):

PSC_Passivation Prep Solution Prep 1-5 mg/mL TMHA in IPA Deposition Dynamic Spin Coating 4000 rpm, 30s Prep->Deposition Dispense 50µL Anneal Thermal Annealing 100°C for 5 min Deposition->Anneal Solvent Evap Reaction Surface Anchoring (R-NH3+ formation) Anneal->Reaction Thermodynamics Analysis Validation (PL Lifetime / Contact Angle) Reaction->Analysis

Figure 1: Workflow for passivating perovskite surfaces using TMHA to suppress non-radiative recombination.

Step-by-Step Methodology:
  • Solution Preparation: Dissolve TMHA in anhydrous isopropanol to a concentration of 2 mg/mL .

    • Note: Unlike linear amines, TMHA dissolves rapidly without heating due to low crystallinity.

  • Dynamic Deposition: Place the perovskite substrate on the spin coater. Start spinning at 4,000 rpm .

  • Dispensing: Once at speed, dispense 50 µL of the TMHA solution onto the center of the film.

    • Critical: The dynamic dispense ensures a monolayer coverage rather than a thick insulating layer.

  • Annealing: Immediately transfer to a hotplate at 100°C for 5 minutes .

    • Mechanism:[1] Heat drives the reaction between the amine and surface iodides (forming

      
      ) and removes residual solvent.
      
  • Validation:

    • Contact Angle: Expected water contact angle > 100° (due to methyl branches).

    • Photoluminescence (PL): Look for increased PL lifetime compared to control, indicating reduced trap states.

Application Module B: Omniphobic Surface Modification (SAMs)

Context: Linear alkyl silanes form crystalline monolayers that repel water but often fail against oils (hexadecane). The TMHA Advantage: The 2,3,5,5-branching creates "entropic springs." The tails cannot pack tightly, resulting in a liquid-like surface interface that allows liquids to slide off easily (low contact angle hysteresis).

Protocol 2: Synthesis of TMHA-Urea-Silane Precursor

Direct silanization is preferred over simple adsorption for durability. We first convert TMHA into a silane-coupling agent.

Reagents:
  • TMHA.

  • 3-(Triethoxysilyl)propyl isocyanate (TESPIC).

  • Dichloromethane (DCM) (Anhydrous).

Reaction Scheme Diagram (DOT):

Silane_Synthesis Reactants TMHA + TESPIC (1:1 Molar Ratio) Mechanism Nucleophilic Addition (Amine attacks Isocyanate) Reactants->Mechanism DCM, RT, 4h Product TMHA-Urea-Silane (Stable Precursor) Mechanism->Product Yield >95% Surface Substrate Grafting (Hydrolysis on SiO2) Product->Surface Dip Coating

Figure 2: Synthesis pathway for converting TMHA into a covalent surface modifier via urea linkage.

Step-by-Step Methodology:
  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Mixing: Add 10 mmol of TMHA to 20 mL of anhydrous DCM.

  • Addition: Dropwise add 10 mmol of TESPIC (Isocyanate silane) at

    
    .
    
    • Why: The reaction is exothermic. The urea bond formed is chemically stable (more than amide or ester).

  • Reaction: Stir at Room Temperature (RT) for 4 hours.

    • Monitoring: FT-IR will show the disappearance of the isocyanate peak (

      
      ).
      
  • Surface Grafting:

    • Dilute the product to 1% in Ethanol/Water (95:5) adjusted to pH 5 (acetic acid).

    • Immerse activated silica/glass slides for 1 hour.

    • Cure at 110°C for 30 mins.

Application Module C: Latent Curing Agents for Epoxies

Context: Standard primary amines cure epoxies rapidly at RT, leading to short pot-life. The TMHA Advantage: The


-branch (methyl at C2) creates steric hindrance around the nitrogen. The amine is nucleophilic enough to cure at elevated temperatures (>100°C) but reacts sluggishly at RT, enabling "one-pot" epoxy systems.
Protocol 3: Latency Testing
  • Resin: Bisphenol-A diglycidyl ether (DGEBA).

  • Stoichiometry: Calculate Amine Hydrogen Equivalent Weight (AHEW).

    • TMHA MW

      
      . Active H = 2.
      
    • AHEW =

      
      .
      
  • Mixing: Mix TMHA with DGEBA at 1:1 stoichiometric ratio.

  • DSC Analysis:

    • Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min.

    • Target Result: No exotherm peak below 80°C (indicates latency). Peak exotherm expected ~120-140°C.

Troubleshooting & Handling

  • Purification: If the amine appears yellow, it may contain oxidation products. Distill under reduced pressure before use in optical applications (perovskites).

  • Hygroscopicity: While hydrophobic, the amine group attracts moisture. Store under Argon.

  • Steric Limits: In nucleophilic substitution reactions (e.g., reacting with alkyl halides), TMHA will react significantly slower than n-decylamine. Increase reaction time by 2-3x or raise temperature by 20°C.

References

  • Steric Modulation in Perovskites

    • Title: Steric hindrance driven passivating cations for stable perovskite solar cells.[1][2][3][4]

    • Source: Journal of M
    • Context: Establishes the mechanism where bulky ammonium salts prevent 2D layer formation while passiv
    • URL:[Link]

  • Branched Amines in Surface Science

    • Title: Influence of Chain Branching on the Structure and Stability of Self-Assembled Monolayers.
    • Source: Langmuir (American Chemical Society).
    • Context: Explains the "liquid-like" behavior of branched alkyl tails in SAMs.
    • URL:[Link] (General Journal Link for verification of concept).

  • Epoxy Curing Kinetics

    • Title: Effect of steric hindrance on the cure kinetics of epoxy-amine systems.
    • Source: Polymer Testing.
    • Context: Validates the use of alpha/beta-branched amines for l
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3,5,5-Tetramethylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,3,5,5-Tetramethylhexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this bulky primary amine. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of 2,3,5,5-Tetramethylhexan-1-amine, providing concise answers and directing you to more detailed protocols where necessary.

Q1: What are the most common impurities I can expect in a crude sample of 2,3,5,5-Tetramethylhexan-1-amine?

A1: The impurity profile largely depends on the synthetic route. If synthesized via the reduction of the corresponding nitrile (2,3,5,5-tetramethylhexanenitrile), common impurities include unreacted nitrile, partially reduced intermediates (imines), and over-alkylation products leading to secondary and tertiary amines.[1][2] If the synthesis involves a reaction with ammonia, you might also find unreacted starting materials like the corresponding halide.[3]

Q2: My amine seems to be "sticking" to the silica gel during column chromatography, resulting in low recovery. Why is this happening and what can I do?

A2: This is a frequent issue when purifying basic amines on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, leading to peak tailing and sometimes irreversible adsorption.[4][5] To mitigate this, you can either:

  • Use a basic modifier: Add a small amount of a volatile base like triethylamine (TEA) or ammonia to your eluent.[4][6] This deactivates the acidic sites on the silica.

  • Employ amine-functionalized silica: These columns provide a more alkaline environment, often eliminating the need for mobile phase modifiers and improving separation.[7][8]

  • Consider reversed-phase chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase, which can be advantageous for polar amines.[5]

Q3: Can I use fractional distillation to purify 2,3,5,5-Tetramethylhexan-1-amine?

A3: Yes, fractional distillation is a viable and often preferred method for purifying amines, especially on a larger scale, provided the impurities have significantly different boiling points from the desired product.[9][10][11] The boiling points of primary, secondary, and tertiary amines are typically different enough to allow for separation.[9]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Derivatization may sometimes be necessary to improve peak shape and prevent interaction with the column.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and can be adapted for various amine types.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct spectral signatures.

Q5: Is recrystallization a suitable purification method for this amine?

A5: Recrystallization can be an effective technique, particularly for removing minor impurities.[15] Since 2,3,5,5-Tetramethylhexan-1-amine is a liquid at room temperature, it would first need to be converted to a solid salt (e.g., hydrochloride or tartrate).[16][17] This salt can then be recrystallized from a suitable solvent system. The pure amine can be recovered by basification and extraction.[18] A novel method involves forming a carbamate salt with CO2, which can be selectively crystallized.[19][20]

II. Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the purification of 2,3,5,5-Tetramethylhexan-1-amine.

Problem 1: Broad or Tailing Peaks in Column Chromatography
Potential Cause Explanation Solution
Strong Amine-Silica Interaction The basic amine interacts strongly with acidic silanol groups on the silica surface, leading to poor elution and peak shape.[4]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase.[4] 2. Switch to a Deactivated Stationary Phase: Use amine-functionalized silica or alumina, which have a more basic surface.[5][7][8] 3. Consider Reversed-Phase Chromatography: Use a C18 column with a suitable mobile phase, which can be particularly effective for polar amines.[5]
Inappropriate Solvent System The polarity of the eluent may not be optimized for your specific compound and impurities, leading to poor separation and peak broadening.Optimize TLC: Systematically test different solvent systems (e.g., varying ratios of ethyl acetate in hexanes) on TLC plates before scaling up to a column. An ideal Rf value for your product is typically between 0.2 and 0.4.[4]
Problem 2: Incomplete Separation of Structurally Similar Impurities
Potential Cause Explanation Solution
Co-elution of Isomers or Homologs Impurities with similar polarity and molecular weight to the target amine can be difficult to resolve using standard chromatographic methods.1. High-Resolution Chromatography: Employ a longer column, a shallower gradient, or a stationary phase with different selectivity (e.g., amine-functionalized or cyano-bonded).[7] 2. Fractional Distillation: If the boiling points of the impurities differ sufficiently from the product, fractional distillation under reduced pressure can be highly effective.[9][10] 3. Derivative Formation: Convert the amine mixture into derivatives (e.g., amides or sulfonamides) which may have different chromatographic properties, allowing for easier separation. The desired amine can then be regenerated.[21]
Presence of Secondary/Tertiary Amines Over-alkylation during synthesis can lead to the formation of secondary and tertiary amines, which can be challenging to separate from the primary amine.[1]1. Hinsberg's Method: React the amine mixture with benzenesulfonyl chloride. The primary amine forms a sulfonamide that is soluble in alkali, the secondary amine forms an insoluble sulfonamide, and the tertiary amine does not react. This allows for their separation.[9] 2. Hoffmann's Method: Treatment with diethyl oxalate forms a solid oxamide from the primary amine, a liquid oxamic ester from the secondary amine, while the tertiary amine remains unreacted.[21][22]
Problem 3: Low Product Recovery after Purification
Potential Cause Explanation Solution
Irreversible Adsorption on Silica As mentioned, strong interactions with silica can lead to a significant loss of product on the column.[4]Follow the recommendations in "Problem 1" to minimize strong adsorption.
Product Volatility 2,3,5,5-Tetramethylhexan-1-amine may be volatile, leading to losses during solvent removal under reduced pressure (rotary evaporation).Use a cold trap on your rotary evaporator and avoid excessive heating of the water bath. For very sensitive or small-scale purifications, consider removing the solvent under a gentle stream of nitrogen.
Degradation of the Amine Some amines can be sensitive to acidic conditions or prolonged exposure to air (oxidation).[16]Work expeditiously and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.[15]
Problem 4: Suspected Contamination in the Final Product
Potential Cause Explanation Solution
Residual Solvent Solvents used in the purification process (e.g., ethyl acetate, hexane, triethylamine) may remain in the final product.Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. Purity can be checked by ¹H NMR.
Grease from Glassware Stopcock grease from chromatography columns or other glassware can contaminate the purified amine.Use Teflon stopcocks where possible or minimize the use of grease. If contamination is suspected, it can sometimes be removed by dissolving the product in a minimal amount of a non-polar solvent and filtering through a small plug of silica.
Formation of Carbonate Salts Primary amines can react with atmospheric carbon dioxide to form carbonate salts, which may appear as a white precipitate or cause the sample to become viscous.Store the purified amine under an inert atmosphere and in a tightly sealed container. If carbonate has formed, it can often be removed by dissolving the sample in an organic solvent, washing with a dilute basic solution, drying the organic layer, and re-evaporating the solvent.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Amine-Functionalized Silica

This protocol is designed for the purification of 2,3,5,5-Tetramethylhexan-1-amine when significant tailing or low recovery is observed on standard silica gel.

1. Materials:

  • Crude 2,3,5,5-Tetramethylhexan-1-amine

  • Amine-functionalized silica gel

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates (amine-functionalized)

  • Collection tubes

2. Procedure:

  • TLC Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on an amine-functionalized TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

    • The optimal eluent system should provide a good separation of the desired product (Rf value of 0.2-0.4) from its impurities.[4]

  • Column Packing:

    • Prepare a slurry of the amine-functionalized silica in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized mobile phase, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation), being mindful of the product's volatility.

    • Dry the purified amine under high vacuum to remove any residual solvent.

Diagram: Troubleshooting Logic for Amine Purification

Troubleshooting_Amine_Purification Troubleshooting Flowchart for Amine Purification start Crude Amine Sample check_purity Assess Purity (TLC, GC-MS) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end_product Pure Product is_pure->end_product Yes purification_method Select Purification Method is_pure->purification_method No distillation Fractional Distillation purification_method->distillation Volatile Impurities chromatography Column Chromatography purification_method->chromatography General Purpose recrystallization Recrystallization (as salt) purification_method->recrystallization Crystalline Solid/Salt distillation->check_purity chrom_issue Chromatography Issue? chromatography->chrom_issue recrystallization->check_purity chrom_issue->check_purity No tailing Peak Tailing / Low Recovery chrom_issue->tailing Yes (Shape) coelution Co-elution of Impurities chrom_issue->coelution Yes (Separation) solve_tailing Add Basic Modifier (TEA) OR Use Amine-Silica tailing->solve_tailing solve_coelution Optimize Gradient OR Change Stationary Phase OR Consider Distillation coelution->solve_coelution solve_tailing->chromatography solve_coelution->chromatography

Sources

troubleshooting low reactivity of sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Amines

Status: Online | Senior Application Scientist: Dr. A. Vance | Ticket: #SHA-992

Introduction: Breaching the "Steric Wall"

Welcome to the Advanced Synthesis Support Center. You are likely here because your amine—whether it’s a tert-butyl amine, an adamantyl derivative, or a 2,2,6,6-tetramethylpiperidine (TMP) analog—is refusing to react.

The Core Problem: Steric hindrance creates a kinetic barrier. In transition metal catalysis, bulky amines struggle to coordinate to the metal center (the rate-limiting step). In nucleophilic attacks (Amide coupling/SNAr), the nucleophile cannot approach the electrophile's LUMO effectively due to repulsive van der Waals forces.

This guide abandons "standard" conditions. We focus on high-energy, forcing protocols designed specifically for sterically encumbered substrates.

Module 1: Buchwald-Hartwig Cross-Coupling

Issue: No conversion in C-N coupling; starting material recovery or dehalogenation of the aryl halide.

The Causality

Standard ligands (BINAP, dppf) create a metal center that is too crowded to accept a bulky amine. You need a ligand with a large Percent Buried Volume (%Vbur) that creates a specific "pocket" for the amine, or an NHC (N-Heterocyclic Carbene) ligand that forces reductive elimination.

Troubleshooting Decision Matrix

LigandSelection Start Substrate Type Primary Bulky Primary Amine (e.g., t-Butylamine) Start->Primary Secondary Bulky Secondary Amine (e.g., Acyclic) Start->Secondary Cyclic Bulky Cyclic Amine (e.g., TMP) Start->Cyclic Action1 Use BrettPhos Pd G4 Base: NaOtBu Primary->Action1 High Selectivity Action2 Use RuPhos Pd G4 Base: LHMDS Secondary->Action2 General Bulk Action3 Use Pd-PEPPSI-IPent Base: KOtBu Cyclic->Action3 Extreme Bulk

Figure 1: Ligand selection logic based on amine class. PEPPSI catalysts are preferred for extreme steric demand.

Protocol 1: The "PEPPSI" Protocol (For Extreme Hindrance)

The Pd-PEPPSI-IPent catalyst is superior to phosphine systems for extremely hindered secondary amines because the flexible alkyl chain on the NHC ligand wraps around the metal, stabilizing the intermediate while allowing the bulky amine to enter.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)

  • Base: KOtBu (1.5 equiv) - Crucial: Must be sublimed grade or fresh.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Temp: 80–110 °C

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with Pd-PEPPSI-IPent, KOtBu, and the aryl halide.

  • Add anhydrous dioxane (0.5 M concentration).

  • Add the hindered amine (1.2 equiv).

  • Seal and heat to 80 °C.

  • Checkpoint: Monitor by LCMS at 1 hour. If the catalyst turns to "Palladium Black" (precipitates) immediately, your amine may be coordinating too weakly to stabilize the Pd(0) species. Remedy: Add 20 mol% of the free ligand (IPent) or lower temp to 60 °C.

Module 2: Amide Bond Formation

Issue: Standard HATU/EDC couplings fail; intermediate active ester hydrolyzes before the amine attacks.

The Causality

With hindered amines, the rate of nucleophilic attack (


) is slower than the rate of hydrolysis (

) or rearrangement. You must use a coupling agent that generates a highly reactive intermediate (like an acid chloride or mixed anhydride) or one that acts as a dehydrating sink.
Reagent Comparison Table
ReagentReactivity LevelMechanismBest For
HATU ModerateO-At active esterMildly hindered amines. Often fails for t-butyl types.
T3P (Propanephosphonic acid anhydride)HighMixed AnhydrideGold Standard. Low epimerization, high driving force.
Ghosez Reagent Very High

-Chloroenamine

Acid Chloride
"Dead" amines. Converts acid to acid chloride under neutral conditions.
Protocol 2: The T3P "Power" Coupling

T3P is supplied as a 50% solution in EtOAc or DMF. It drives the reaction by forming a water-soluble byproduct and does not require pre-activation.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Hindered Amine (1.5 equiv) in EtOAc or 2-MeTHF (highly recommended solvent).

  • Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA for T3P couplings due to catalytic acyl transfer.

  • Cool to 0 °C (to prevent initial exotherm) then add T3P (2.0 equiv, 50% w/w solution) dropwise.

  • Allow to warm to RT. If no reaction after 4 hours, heat to 60 °C. T3P is thermally stable.

  • Workup: Wash with water/bicarb. The phosphorus byproduct washes away immediately.

Module 3: Reductive Amination

Issue: Imine formation never occurs. The ketone and amine coexist without reacting.

The Causality

Sterically hindered ketones and amines cannot form the hemiaminal intermediate easily. Water generated during the process reverses the equilibrium. Standard NaBH(OAc)3 protocols fail because the imine never forms in high enough concentration to be reduced.

Solution: Titanium(IV) Isopropoxide Dehydration

Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine.

TiMechanism Step1 Ketone + Hindered Amine (No Reaction) Step2 Add Ti(OiPr)4 (Neat or THF) Lewis Acid Activation Step1->Step2 Step3 Titanium-Imine Complex Formed (Water Scavenged) Step2->Step3 - iPrOH Step4 Add NaBH4 (in situ) Step3->Step4 Reduction

Figure 2: Titanium-mediated pathway.[1][2] The Ti-complex prevents hydrolysis of the sterically strained imine.

Protocol 3: The "Neat" Titanium Method

  • Mix Amine (1.2 equiv) and Ketone (1.0 equiv) in a vial.

  • Add Ti(OiPr)4 (2.0 equiv) neat (no solvent) or in minimal THF.

  • Stir at RT for 6–12 hours. Observation: The solution often becomes viscous/yellow.

  • Dilute with absolute EtOH (2 mL/mmol).

  • Add NaBH4 (2.0 equiv) carefully (gas evolution).

  • Quench: Add 1N NaOH. A white precipitate (TiO2) will form. Filter through Celite.[3]

Module 4: SNAr (Nucleophilic Aromatic Substitution)

Issue: The amine is not nucleophilic enough to displace the leaving group, even on electron-deficient rings.

FAQ: Why isn't my reaction working in DMF at 100°C?

A: A neutral hindered amine is a poor nucleophile. You must convert it to its anion (amide) to increase the HOMO energy.

Protocol 4: The Anionic SNAr

  • Dissolve the hindered amine (1.1 equiv) in anhydrous THF.

  • Cool to 0 °C and add NaH (60% dispersion, 1.2 equiv) or LiHMDS (1.2 equiv). Stir for 30 mins to generate the lithium/sodium amide.

  • Add the aryl fluoride (Fluoride is reactive than Chloride for SNAr due to the high electronegativity stabilizing the Meisenheimer complex).

  • Warm to RT or heat to 60 °C.

  • Warning: Watch for competitive hydrolysis if your solvent isn't dry.

References

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Pd-PEPPSI Protocols: Organ, M. G., et al. (2009).[4] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link

  • T3P Amide Coupling: Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters. Link

  • Titanium Reductive Amination: Mattson, R. J., et al. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Synthesis of 2,3,5,5-Tetramethylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Sterically Hindered Amine Synthesis Target Molecule: 2,3,5,5-Tetramethylhexan-1-amine Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers

Executive Technical Summary

The synthesis of 2,3,5,5-tetramethylhexan-1-amine presents a unique challenge due to the specific steric environment of the alkyl chain. Unlike linear aliphatic amines, the 2,3-dimethyl substitution pattern creates significant steric bulk proximal to the reaction center (


), while the 5,5-dimethyl  (neo-hexyl) tail adds lipophilicity and restricts conformational freedom.

Primary Synthetic Challenge: The rate-limiting step in generating this primary amine is often the nucleophilic attack on the carbonyl or nitrile carbon. The steric hindrance at the


 and 

positions (

and

) slows the formation of the imine intermediate, allowing competing side reactions—specifically reductive dimerization (formation of secondary amines) and aldol-type condensations —to dominate.

This guide prioritizes Reductive Amination (via Sodium Triacetoxyborohydride) and Nitrile Hydrogenation as the two most viable pathways, with specific protocols to suppress side reactions.

Critical Reaction Pathways & Side Reactions

Understanding the competition between the desired pathway and side reactions is critical for optimization.

Pathway Analysis (Graphviz)

ReactionPathways cluster_legend Legend Aldehyde 2,3,5,5-Tetramethylhexanal Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + NH3 (Slow due to C2/C3 sterics) Aldol SIDE PRODUCT: Aldol Condensate Aldehyde->Aldol Self-Condensation (Base catalyzed) Imine Primary Imine (Target Intermediate) Hemiaminal->Imine - H2O Amine TARGET: 2,3,5,5-Tetramethylhexan-1-amine Imine->Amine Reduction (H-) DimerImine Secondary Imine (Schiff Base) Imine->DimerImine + Aldehyde (If reduction is slow) Amine->DimerImine + Aldehyde (Competitive Attack) SecAmine SIDE PRODUCT: Secondary Amine (Dimer) DimerImine->SecAmine Reduction key Blue = Desired Path Red = Side Reactions

Figure 1: Reaction network showing the competition between primary amine formation and the thermodynamically favored secondary amine dimerization.[1]

Protocol A: Reductive Amination (Lab Scale)

Best for: High selectivity, minimizing dimerization. Reagent: Sodium Triacetoxyborohydride (STAB) with Ti(OiPr)4 additive.

The "Why" – Mechanistic Insight

Standard reductive amination (using NaBH3CN) often fails for hindered substrates because the imine formation equilibrium is unfavorable.

  • Titanium(IV) Isopropoxide acts as a Lewis acid to activate the carbonyl oxygen and a water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced.

  • STAB is a mild reductant that reduces imines much faster than aldehydes, preventing the reduction of the starting material to the alcohol.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolve 2,3,5,5-tetramethylhexanal (1.0 equiv) in anhydrous THF (0.5 M).THF solubilizes the lipophilic tail better than MeOH.
2 Add Titanium(IV) Isopropoxide (1.5 - 2.0 equiv).Critical: Acts as Lewis acid and dehydrating agent. Forces imine formation despite steric hindrance at C2.
3 Add Ammonia source (2.0 M in EtOH or NH4OAc, 5.0 equiv).Large excess of ammonia suppresses secondary amine formation by shifting equilibrium.
4 Stir 6-12h at Room Temp (or 40°C).Monitor by IR (disappearance of C=O stretch). Do not proceed until imine is formed.[2]
5 Cool to 0°C and add NaBH(OAc)3 (1.5 equiv).Controlled addition prevents exotherms. STAB selectively reduces the Ti-complexed imine.
6 Quench with 2M NaOH (aq).Converts Ti salts into a filterable solid (TiO2) and liberates the free amine.

Protocol B: Nitrile Hydrogenation (Scale-Up)

Best for: Large batches, avoiding boron waste. Precursor: 2,3,5,5-tetramethylhexanenitrile.

The "Why" – Mechanistic Insight

The primary side reaction in nitrile hydrogenation is the condensation of the generated primary amine with the intermediate imine to form a secondary amine (dimer).

  • Solution: The addition of Ammonia suppresses the dissociation of the intermediate diamine, while Hydroxide bases (LiOH/KOH) modify the catalyst surface to inhibit condensation.

Step-by-Step Protocol
ParameterSpecificationNotes
Catalyst Raney Cobalt (preferred) or Raney NickelCobalt is generally more selective for primary amines than Nickel.
Solvent Methanol or Ethanol
Additive 1 Ammonia (anhydrous) REQUIRED: 10-15 mol% excess relative to nitrile. Shifts equilibrium away from secondary imine.
Additive 2 LiOH or KOH (1-2 wt% of catalyst)Increases selectivity for primary amine to >95%.
Pressure 30 - 50 bar

High pressure is needed to overcome steric bulk during surface adsorption.
Temp 80°C - 100°CHigher temp required due to 2,3-dimethyl hindrance.

Troubleshooting Center (FAQ)

Issue: High Levels of Secondary Amine (Dimer)

Q: I am getting 20-30% of the dimerized impurity. How do I stop this? A: This is a kinetic competition issue. The primary amine product is more nucleophilic than ammonia and reacts with the aldehyde/imine.

  • Fix 1 (Reductive Amination): Switch to a Two-Step procedure. Ensure the imine is fully formed (using Ti(OiPr)4 or molecular sieves) before adding the reducing agent. If aldehyde is present when reductant is added, dimerization is inevitable.

  • Fix 2 (Stoichiometry): Increase Ammonia equivalents from 5x to 10x.

  • Fix 3 (Concentration): Dilute the reaction. High concentration favors bimolecular side reactions (dimerization).

Issue: No Reaction / Recovered Starting Material

Q: The aldehyde is unreactive. I see mostly starting material after 24h. A: The 2,3-dimethyl substitution creates a "neopentyl-like" steric wall.

  • Fix: Increase the activation energy. If using STAB, heat the imine formation step to 50°C. If using hydrogenation, increase pressure to 70 bar and temperature to 120°C.

  • Check: Ensure your solvent is strictly anhydrous. Water hydrolyzes the hindered imine back to the aldehyde faster than it can be reduced.

Issue: Alcohol Formation

Q: I am isolating 2,3,5,5-tetramethylhexan-1-ol instead of the amine. A: This indicates Direct Reduction of the aldehyde.

  • Cause: The reducing agent (e.g., NaBH4) was too strong or added before the imine formed.[2]

  • Fix: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and reacts negligibly with aldehydes compared to imines. Do not use NaBH4 unless the imine is pre-formed and isolated.

Decision Logic for Optimization

Use this flow to determine the next step in your experimental design.

TroubleshootingTree Start Start: Analyze Crude LCMS/GCMS Result What is the major impurity? Start->Result SecAmine Secondary Amine (Dimer) Result->SecAmine Mass = 2x - NH3 Alcohol Alcohol (Direct Reduction) Result->Alcohol Mass = Target + 1 SM Starting Material (No Reaction) Result->SM Mass = Precursor Action1 1. Increase NH3 equivalents (>10x) 2. Use Ti(OiPr)4 pre-formation 3. Dilute reaction (0.1 M) SecAmine->Action1 Action2 1. Switch reductant to STAB 2. Verify anhydrous conditions Alcohol->Action2 Action3 1. Heat imine formation step (50°C) 2. Add Lewis Acid (Ti, MgSO4) 3. Check steric hindrance SM->Action3

Figure 2: Troubleshooting decision tree based on crude mixture analysis.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

  • Hitchhiker's Guide to Reductive Amination. (2020).[5] Organic Chemistry Portal. Review of catalytic and hydride methods.

  • Gomez, S., et al. (2002). "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Advanced Synthesis & Catalysis, 344(10), 1037-1057. (Focus on Raney Cobalt/Ammonia suppression of dimers).

Sources

resolving phase separation issues with 2,3,5,5-Tetramethylhexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Phase Separation & Oiling-Out Issues

Document ID: TMHA-TS-004 | Version: 2.1 | Status: Active

Introduction: The "Greasy Amine" Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a reaction flask containing a cloudy emulsion, a "gooey" oil at the bottom of your beaker, or a crystallization that refuses to solidify.

2,3,5,5-Tetramethylhexan-1-amine (TMHA) is a deceptively challenging molecule. While it is a primary amine, its highly branched C10 alkyl tail gives it significant lipophilicity and steric bulk. In acidic environments (salt formation), it behaves less like a simple organic base and more like a cationic surfactant .

This guide addresses the two most common failure modes:

  • Liquid-Liquid Phase Separation (LLPS): The salt forms an oil instead of a crystal.

  • Stable Emulsions: Workups result in inseparable layers due to surfactant activity.

Part 1: The Mechanism of Failure

Why is my salt "Oiling Out"?

Diagnosis: Metastable Liquid-Liquid Phase Separation (LLPS).

When you acidify TMHA to form a salt (e.g., Hydrochloride, Tosylate), you expect the lattice energy to drive crystallization. However, the tetramethyl branching creates significant steric hindrance, preventing efficient packing of the crystal lattice.

Instead of nucleating, the system enters a metastable zone (see Diagram 1 below).[1] The solution splits into two liquids:

  • The Bulk Phase: Solvent-rich, solute-poor.

  • The Oil Phase: Solute-rich (the amine salt), solvent-poor.

The Trap: This oil phase is stable. Impurities concentrate in the oil, further depressing the melting point and preventing crystallization. You cannot simply "cool it down" to fix this; cooling often makes the oil more viscous (glassy) without inducing nucleation.

Why won't my extraction separate?

Diagnosis: Surfactant Stabilization.

TMHA has a hydrophilic head (


) and a bulky hydrophobic tail. At the interface of water and organic solvents (DCM, EtOAc, Toluene), it lowers the interfacial tension, stabilizing micro-droplets. Vigorous shaking creates a stable emulsion that can persist for hours.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: Crystallization & Salt Formation

Q: I added HCl/acid to my TMHA solution, and it turned into a sticky oil at the bottom. How do I turn this into a solid?

A: You must perform a "Cloud Point Seeding" protocol. Do not cool the reaction further. The oil is a supersaturated liquid.

  • Reheat: Heat the mixture until the oil redissolves and the solution becomes clear (homogenous).

  • Agitate: Stir gently.

  • Seed: Add a tiny amount of seed crystal (if available) or scratch the glass at the cloud point (the temperature where the oil just begins to appear).

  • Hold: Maintain the temperature just above the oiling-out point for 1-2 hours. This allows the oil droplets to act as nucleation sites for the crystal rather than coalescing into a bulk liquid.

Q: Which solvent system prevents oiling out for TMHA salts?

A: Avoid pure non-polar solvents. Using pure Heptane or Hexane often forces rapid LLPS because the salt is completely insoluble.

  • Recommended: Use a binary system . Dissolve the amine in a polar moderator (e.g., Isopropyl Acetate or MTBE ) and slowly add the anti-solvent (Heptane).

  • The "Modifier" Trick: Add 1-2% Methanol or Isopropanol . Small alcohols disrupt the "oil" structure and increase the solubility just enough to push the system back into the crystallization zone.

Scenario B: Extraction & Workup

Q: My aqueous workup has three layers (or one big cloudy layer). What is happening?

A: You are seeing "Third Phase Formation." This occurs when the amine salt is not soluble in the water or the organic layer, so it forms a third, middle layer.

  • Fix: Increase the ionic strength of the aqueous layer.[2] Add Saturated Brine (NaCl) . This "salts out" the organic impurities and forces the phases to separate by density.

  • Fix: If the amine is the product, ensure the pH is fully basic (> pH 12) to keep it in the free-base form (organic soluble), or fully acidic (< pH 2) to keep it in the water. Intermediate pH ranges favor emulsions.

Part 3: Experimental Protocols

Protocol 1: Controlled Crystallization of TMHA-HCl

Use this to resolve oiling-out issues.

StepActionScientific Rationale
1 Dissolve 10g TMHA in 50mL Isopropyl Acetate (iPrOAc) at 25°C.iPrOAc is a medium-polarity solvent that solubilizes the salt better than alkanes.
2 Add 1.1 eq of HCl (4M in Dioxane or gas) dropwise.Controlled acidification prevents localized supersaturation.
3 Observation: If oil forms immediately, heat to 50-60°C until clear.Returns system to the stable homogenous region (Single Liquid Phase).
4 Cool slowly (0.2°C/min) to 40°C.Approaching the Metastable Limit.
5 Critical Step: At the first sign of turbidity (cloudiness), stop cooling. Add 0.1% seed crystals.Bypasses the LLPS region; forces the system to enter the Nucleation Zone.
6 Hold at 40°C for 2 hours.Ostwald Ripening: Allows crystals to grow, consuming the "oil" droplets.
7 Cool to 0°C over 4 hours. Filter.Maximizes yield once the crystal lattice is established.
Protocol 2: Breaking Stubborn Emulsions

Use this when the extraction layers will not separate.

  • Stop Shaking: Never shake TMHA extractions vigorously. Use the "Inversion Method" (gently invert the funnel 20 times).

  • The Brine Attack: Add a volume of Saturated NaCl equal to 20% of your aqueous phase.

  • Filtration: If the interface is "raggy" (solid particulates stabilizing the emulsion), filter the entire mixture through a Celite pad or a Phase Separator paper .

  • Density Check: If using DCM (Density ~1.3) and Water (Density ~1.0), the layers are close. Add Toluene to the organic phase to lighten it, or more DCM to make it heavier, increasing the density differential (

    
    ).
    

Part 4: Visualizations

Diagram 1: The Oiling-Out Phase Diagram

This diagram explains why cooling a hot solution often results in oil rather than crystals.

PhaseDiagram Figure 1: Solubility vs. Temperature Phase Diagram for TMHA Salts Stable Stable Solution (Undersaturated) Metastable Metastable Zone (Ideal for Crystal Growth) Stable->Metastable Supersaturation OilingOut Liquid-Liquid Phase Separation (LLPS / Oiling Out) Metastable->OilingOut Fast Cooling / High Impurity Nucleation Crystal Nucleation Zone Metastable->Nucleation Seeding / Slow Cooling OilingOut->Nucleation Slow Transformation (Difficult) Start Hot Solution Start->Stable Cooling

Caption: The "Danger Zone" (Red) occurs when the system enters liquid-liquid separation before crystallization. Seeding (Green path) is required to bypass this.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Type Identify Issue Start->Type Oil Salt formed an Oil/Goo Type->Oil Crystallization Emulsion Extraction Emulsion Type->Emulsion Workup Heat Reheat to Homogeneity Oil->Heat Solvent Change Solvent: Add 2% MeOH or use iPrOAc Oil->Solvent Brine Add Sat. NaCl (Salting Out) Emulsion->Brine Filter Filter through Celite Emulsion->Filter pH Adjust pH (<2 or >12) Emulsion->pH Seed Seed at Cloud Point Heat->Seed

Caption: Rapid decision logic for resolving TMHA phase issues in real-time.

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction. Retrieved from

  • Daver, S., et al. (2016). "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development, 20(12). ACS Publications.[3] Retrieved from

  • University of Rochester. (n.d.). Workup: Amines - Troubleshooting and Emulsion Management. Department of Chemistry. Retrieved from

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from

  • ResearchGate. (2020). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes. Retrieved from

Sources

Technical Support Center: Managing Exotherms with 2,3,5,5-Tetramethylhexan-1-amine and Related Branched Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3,5,5-Tetramethylhexan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the safe and controlled use of this sterically hindered primary amine, focusing specifically on the management of reaction exotherms. Our approach is grounded in the principles of process safety management, emphasizing that a thorough understanding of reaction thermodynamics is not merely procedural, but fundamental to achieving reproducible and, most importantly, safe experimental outcomes.

Section 1: Foundational Principles of Exotherm Control

This section addresses the core concepts of reaction exotherms and how the specific molecular structure of 2,3,5,5-Tetramethylhexan-1-amine influences its thermal behavior.

Q1: What is a reaction exotherm, and why is it a critical concern when mixing primary amines?

A reaction exotherm is the release of heat during a chemical reaction.[1][2] For many common reactions involving primary amines—such as neutralization with acids, acylation, and alkylation—this heat release can be substantial and rapid.[3][4] The primary concern is a hazardous condition known as thermal runaway .[5][6]

A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which heat can be removed by the cooling system.[6] This surplus heat increases the reaction mixture's temperature, which in turn accelerates the reaction rate, leading to an exponential and uncontrollable rise in both temperature and pressure.[1][5] The consequences can range from solvent boiling and loss of containment to vessel rupture, fire, or explosion.[1][5]

Q2: How does the structure of 2,3,5,5-Tetramethylhexan-1-amine affect its reactivity and exothermic potential?

The structure of 2,3,5,5-Tetramethylhexan-1-amine presents a duality that requires careful consideration.

  • Nucleophilic Amine Group: The primary amine (-NH₂) group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a base. This is the source of its reactivity and the origin of potential exotherms when mixed with electrophiles (like acyl chlorides) or acids.

  • Steric Hindrance: The bulky 2,3,5,5-tetramethylhexane alkyl frame provides significant steric hindrance around the reactive amine group.[7] This bulk can slow down the rate of reaction compared to a linear amine like n-hexylamine. While this might seem like a safety benefit, it can be deceptive. A slower reaction might mask the total energy potential of the system, potentially leading to the accumulation of unreacted reagents if dosing is not carefully controlled. A sudden change in conditions (e.g., a temperature increase) could then trigger a rapid, delayed exotherm.[8]

Section 2: Pre-Experiment Risk Assessment & Characterization

A proactive approach to safety is paramount. The following questions guide you through a self-validating system of risk assessment before you begin any mixing experiment.

Q3: What is the first step I should take before mixing this amine with a new reagent?

Before any physical experiment, a thorough reaction hazard assessment is mandatory.[9] This is a multi-step process:

  • Literature Review: Search for data on reactions with similar amines and reagents. While data for 2,3,5,5-Tetramethylhexan-1-amine itself may be sparse, information on other hindered primary amines can provide valuable clues.

  • SDS Review: Consult the Safety Data Sheets (SDS) for all reactants, solvents, and potential products to understand their specific hazards, incompatibilities, and handling requirements.[10][11][12]

  • Worst-Case Scenario Analysis: Consider the potential consequences of foreseeable failure modes, such as loss of cooling, stirrer failure, or incorrect reagent stoichiometry.[9]

  • Initial Calorimetric Screening: The most crucial step is to quantify the thermal risk experimentally on a small scale.

Q4: How can I quantify the potential exotherm of my reaction?

Theoretical calculations provide an estimate, but they are no substitute for empirical measurement. Reaction calorimetry is the industry-standard diagnostic tool for directly measuring the heat evolved from a chemical process under controlled conditions.[8][13] It provides the critical data needed to design a safe process.[13][14]

Key safety parameters obtained from reaction calorimetry include:

Parameter Description Safety Implication & Causality
Heat of Reaction (ΔHr) The total amount of energy released or absorbed per mole of limiting reactant.A high negative value indicates a large energy potential. This value is essential for calculating the maximum possible temperature rise.
Heat Release Rate (qr) The rate at which heat is generated by the reaction (in Watts or J/s).This must be compared against the cooling capacity (qc) of the reactor. For a safe process, qc must always be greater than qr .
Specific Heat Capacity (Cp) The amount of energy required to raise the temperature of the reaction mass by one degree.A higher Cp means the mixture can absorb more heat for a given temperature rise, providing a larger thermal buffer.[8]
Adiabatic Temperature Rise (ΔTad) The maximum temperature increase if the reaction proceeds with zero heat loss to the surroundings (i.e., total cooling failure).This is the most critical "worst-case scenario" parameter. If the process temperature + ΔTad exceeds the boiling point of the solvent or the decomposition temperature of any component, the risk of a runaway is severe.[8]

The following diagram illustrates how to use calorimetry data to establish a basis for safety.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Process Design A Proposed Reaction (e.g., Amine + Acyl Chloride) B Perform Reaction Calorimetry (RC) on small scale A->B C Determine Critical Parameters (ΔTad, ΔHr, qr) B->C D Is ΔTad < 50°C? C->D E Is Process T + ΔTad > Boiling or Decomposition Point? D->E No F Proceed with Standard Engineering Controls (Cooling, Stirring) D->F Yes G Implement Advanced Controls: - Semi-Batch Dosing - Dilution - Enhanced Cooling E->G No H CRITICAL HAZARD Re-evaluate chemistry or use specialized equipment (e.g., Flow Reactor) E->H Yes

Caption: Calorimetry-driven workflow for assessing thermal risk.

Section 3: Troubleshooting & Practical Control Strategies

This section provides actionable solutions to common problems encountered during mixing.

Q5: My initial small-scale trial showed a sharp temperature spike. What are my immediate next steps and corrective actions?

A sharp temperature increase is a clear warning sign. Do not proceed to a larger scale. The immediate priority is to modify the procedure to bring the heat generation under control. The most effective strategies are procedural and engineering controls that limit the reaction rate.

Instead of mixing all reagents at once (batch mode), add one reactant (typically the more reactive one) to the other over a prolonged period. This is the single most important strategy for controlling an exotherm.

  • Causality: In a dosing-controlled (semi-batch) reaction, the rate of reaction—and thus the rate of heat generation—is limited by the rate of addition.[8] This prevents the accumulation of large amounts of unreacted, high-energy material.

Experimental Protocol: Implementing Dosing Control

  • Setup: Place the bulk of the reaction mixture (e.g., 2,3,5,5-Tetramethylhexan-1-amine in a suitable solvent) in a jacketed reactor equipped with an overhead stirrer, a temperature probe (thermocouple), and a cooling system.

  • Reagent Addition: Place the limiting reagent (e.g., acyl chloride, potentially diluted in the same solvent) into a syringe pump or an addition funnel.

  • Initial Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0 °C) before starting the addition.

  • Controlled Addition: Begin adding the reagent at a slow, controlled rate. Continuously monitor the internal temperature.

  • Feedback Control: If the temperature rises above a set safety limit, immediately stop the addition . Do not resume until the temperature has been brought back under control. Modern systems can interlock the feed pump with the temperature reading for automated safety.[8]

  • Post-Addition Hold: After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to ensure the reaction goes to completion and to monitor for any delayed exotherm.

cluster_0 Batch Mixing (High Risk) cluster_1 Semi-Batch Dosing (Inherently Safer) A Reagent A C Mix All at Once A->C B Reagent B B->C D Uncontrolled, Rapid Exotherm C->D E Reagent A in Reactor G Add B to A Slowly Over Time F Reagent B F->G H Controlled, Manageable Heat Release G->H

Sources

Validation & Comparative

Comparative Basicity Guide: 2,3,5,5-Tetramethylhexan-1-amine vs. Linear Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the development of lipophilic drug moieties and surfactants, the choice between a linear amine (e.g., n-Decylamine) and a highly branched isomer like 2,3,5,5-Tetramethylhexan-1-amine (TMHA) is rarely about simple functionalization—it is a strategic decision regarding solubility, bioavailability, and basicity modulation .

This guide objectively compares the basicity of TMHA against its linear C10 counterpart. While both are primary amines, their physicochemical behaviors diverge radically due to the "Steric-Solvation Paradox."

  • The Core Finding: While alkyl branching typically increases electron density on the nitrogen (via inductive effects), TMHA exhibits lower basicity (

    
    ) in aqueous environments compared to linear amines. 
    
  • The Mechanism: The methyl substitution at the

    
    -position (C2) creates a steric shield that disrupts the hydration shell around the protonated ammonium ion, destabilizing the conjugate acid.
    
Structural Comparison
Featuren-Decylamine (Linear Standard) 2,3,5,5-Tetramethylhexan-1-amine (TMHA)
Formula


Topology Linear, flexible chainHighly branched, rigid tail
Steric Bulk Minimal near NitrogenHigh (

-branching at C2)
Lipophilicity HighVery High (Compact sphere-like shape)

Thermodynamic Landscape: The Solvation vs. Induction Conflict

To understand why TMHA is less basic in water, we must decouple the two opposing forces at play: the Inductive Effect (+I) and the Solvation Effect .

The Theoretical Tug-of-War
  • Gas Phase (Intrinsic Basicity): In a vacuum, alkyl groups act as electron donors. The multiple methyl groups in TMHA pump electron density toward the nitrogen.

    • Prediction: TMHA > Linear Amine (Intrinsic Basicity).

  • Aqueous Phase (Apparent Basicity): Stability of the conjugate acid (

    
    ) depends on water molecules forming hydrogen bonds with the ammonium protons.
    
    • Reality: The C2-Methyl group in TMHA acts as a "gatekeeper," physically blocking water molecules from approaching the nitrogen. This Steric Inhibition of Solvation imposes an energetic penalty, lowering the

      
      .
      
Visualization of the Mechanism

The following diagram illustrates the thermodynamic penalty TMHA faces during protonation in water.

BasicityMechanism Linear Linear Amine (n-Decylamine) Protonation Protonation (R-NH2 -> R-NH3+) Linear->Protonation Branched Branched Amine (TMHA) Branched->Protonation Induction Inductive Effect (+I) Electron Release Protonation->Induction Stabilizes Cation Solvation Solvation Effect H2O Stabilization Protonation->Solvation Stabilizes Cation ResultBranched Lower pKa (~10.1) Steric Hindrance Induction->ResultBranched Stronger in TMHA (Gas Phase Dominant) ResultLinear High pKa (~10.6) Strong Solvation Solvation->ResultLinear Unobstructed (Aqueous Dominant) Solvation->ResultBranched Blocked by C2-Methyl

Figure 1: Mechanistic pathway showing how steric hindrance at the C2 position blocks solvation, overriding the inductive benefit and lowering aqueous basicity.

Experimental Protocol: Potentiometric Determination

Because TMHA is highly lipophilic, standard aqueous titration yields erratic results due to precipitation. The following Self-Validating Protocol uses a mixed-solvent system (Methanol/Water) to ensure solubility, followed by the Yasuda-Shedlovsky extrapolation method to determine the aqueous


.
Materials
  • Analyte: 2,3,5,5-Tetramethylhexan-1-amine (>98% purity).

  • Titrant: 0.1 N HCl (standardized).

  • Solvent System: Methanol (MeOH) / Water mixtures (30%, 40%, 50%, 60% MeOH v/v).

  • Equipment: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode (fast-response sleeve junction preferred).

Step-by-Step Methodology
  • Electrode Conditioning: Calibrate the pH electrode using aqueous buffers (pH 4.01, 7.00, 10.00). Critical: Account for the liquid junction potential in organic solvents.

  • Sample Preparation: Dissolve

    
     mol of TMHA in 50 mL of the specific MeOH/Water mixture. Ensure complete dissolution; the solution must remain clear.
    
  • Titration:

    • Titrate with 0.1 N HCl under constant stirring and

      
       purging (to remove 
      
      
      
      ).
    • Record potential (

      
      , mV) vs. Volume (
      
      
      
      ).
  • Data Processing (Gran Plot):

    • Use a Gran Plot to precisely locate the Equivalence Point (

      
      ).
      
    • Calculate the apparent

      
       (
      
      
      
      ) for each solvent ratio using the Henderson-Hasselbalch equation at half-neutralization.
  • Extrapolation (The Validation Step):

    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mix).
    • The y-intercept represents the true aqueous

      
      .
      
Workflow Diagram

TitrationWorkflow Start Start: TMHA Characterization SolubilityCheck Solubility Check: Is TMHA soluble in water? Start->SolubilityCheck DirectTitration Direct Aqueous Titration SolubilityCheck->DirectTitration Yes (Unlikely) MixedSolvent Prepare MeOH/Water Series (30%, 40%, 50%, 60%) SolubilityCheck->MixedSolvent No (Lipophilic) Titrate Potentiometric Titration (0.1N HCl, N2 atm) MixedSolvent->Titrate Calc_psKa Calculate psKa (Apparent pKa) Titrate->Calc_psKa YasudaPlot Yasuda-Shedlovsky Extrapolation Plot psKa vs 1/Dielectric Calc_psKa->YasudaPlot FinalResult Output: True Aqueous pKa YasudaPlot->FinalResult

Figure 2: Operational workflow for determining pKa of lipophilic amines using mixed-solvent extrapolation.

Comparative Data Analysis

The following data compares standard linear amines against the predicted values for TMHA based on structural analogs (e.g., t-octylamine and isobutylamine) and general Structure-Activity Relationships (SAR).

Table 1: Basicity and Physicochemical Profiles

Propertyn-Hexylamine n-Decylamine TMHA (Branched) Impact Analysis
Structure Linear C6Linear C10Branched C10--
Aqueous

10.5610.6410.1 - 10.3 (Est.)TMHA is ~0.4 log units less basic due to solvation hindrance.
LogP (Lipophilicity) 2.064.12~3.8 - 4.0 Branching slightly reduces LogP vs linear C10 due to compact volume, but remains highly lipophilic.
Water Solubility SlightInsolubleInsoluble Requires formulation aids (cyclodextrins/surfactants).
Steric Param (

)
0.000.00-0.40 (approx) Negative

indicates significant steric bulk near the reaction center.
Interpretation for Drug Design
  • Permeability: TMHA's lower

    
     means a higher fraction of the molecule exists in the neutral (uncharged) state  at physiological pH (7.4) compared to n-Decylamine.
    
    • Result: Enhanced passive membrane permeability.

  • hERG Inhibition: Linear lipophilic amines are notorious hERG channel blockers (cardiotoxicity risk). The steric bulk of TMHA often reduces affinity for the hERG pore compared to flexible linear chains.

  • Metabolic Stability: The quaternary carbon at C5 and the branching at C2/C3 block standard

    
    -oxidation pathways, potentially increasing the metabolic half-life compared to the linear analog.
    

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for linear amine pKa values).
  • Hall, H. K. (1957). "Correlation of the Base Strengths of Amines". Journal of the American Chemical Society, 79(20), 5441–5444. Link (Foundational text on inductive vs. steric effects).

  • Takayama, C., et al. (1985). "Steric Effects of Alkyl Groups on the Basicity of Primary Amines". Journal of Organic Chemistry. (Establishes the magnitude of beta-branching penalties).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

structural characterization of 2,3,5,5-Tetramethylhexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structural Characterization of 2,3,5,5-Tetramethylhexan-1-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential analytical techniques for the robust structural characterization of 2,3,5,5-tetramethylhexan-1-amine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural descriptions to delve into the causal reasoning behind experimental choices, ensuring a self-validating approach to structural elucidation. We will compare the performance and data output of various analytical methods, supported by established principles and experimental data, to provide a framework for confident and accurate molecular characterization.

Introduction: The Significance of Branched Aliphatic Amines

2,3,5,5-Tetramethylhexan-1-amine is a primary aliphatic amine characterized by a high degree of branching and significant steric hindrance around its hydrocarbon tail.[1] Its derivatives are of interest in medicinal chemistry and materials science, where the bulky, non-polar scaffold can influence physicochemical properties such as lipophilicity, metabolic stability, and molecular interactions.[1][2] The primary amine group serves as a crucial handle for further chemical modifications, including acylation, alkylation, and salt formation, making it a versatile building block.[1]

Accurate structural characterization is paramount. It confirms the identity of the target molecule, reveals its three-dimensional conformation, and ensures purity—all critical checkpoints in any research and development pipeline. This guide will compare the primary spectroscopic and crystallographic methods used for this purpose.

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete structural picture. A logical, multi-faceted workflow is essential for unambiguous characterization. The process typically begins with spectroscopic methods to confirm the core structure and functional groups, followed by high-resolution techniques for detailed analysis.

G cluster_0 Initial Synthesis & Purification cluster_1 Core Spectroscopic Confirmation cluster_2 Definitive 3D Structure cluster_3 Final Data Consolidation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IR FTIR Spectroscopy (Functional Group ID) Purification->IR Is functional group present? MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Is molecular weight correct? NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR Is the carbon skeleton correct? Report Comprehensive Structural Report IR->Report MS->Report Xray Single-Crystal X-ray Crystallography NMR->Xray Requires absolute 3D confirmation NMR->Report Xray->Report

Caption: A typical workflow for the comprehensive structural characterization of a novel chemical entity.

Core Spectroscopic Techniques: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]

  • Expertise & Experience: For a branched amine like 2,3,5,5-tetramethylhexan-1-amine, ¹H NMR provides a detailed map of the proton environments. The protons on the carbon adjacent to the amine group (C1) are expected to be deshielded by the electronegative nitrogen atom, appearing in the 2.3-3.0 ppm range.[4] The N-H protons of the primary amine typically appear as a broad singlet between 0.5-5.0 ppm, and their chemical shift is highly dependent on solvent and concentration.[4] Adding a few drops of D₂O will cause the N-H signal to disappear due to proton-deuterium exchange, a definitive test for its presence.[4]

  • Trustworthiness: ¹³C NMR complements the proton data by showing all unique carbon atoms. Carbons directly bonded to the nitrogen are deshielded and typically appear in the 10-65 ppm range.[4] The high degree of branching in 2,3,5,5-tetramethylhexan-1-amine will result in several distinct methyl signals, confirming the substitution pattern.

Table 1: Predicted NMR Data vs. a Linear Alternative (Hexylamine)

Technique 2,3,5,5-Tetramethylhexan-1-amine Derivative Hexylamine (Linear Comparative) Rationale for Difference
¹H NMR (C1-H₂) ~2.5 - 2.8 ppm~2.7 ppmSimilar chemical environment adjacent to the amine.
¹H NMR (N-H₂) Broad, ~0.5 - 3.0 ppm[5]Broad, ~0.5 - 3.0 ppmHighly variable signal for aliphatic amines.[5]
¹H NMR (Methyls) Multiple distinct signals (~0.8-1.2 ppm)Single triplet for terminal methyl (~0.9 ppm)Complex branching creates non-equivalent methyl groups.
¹³C NMR (C1) ~40 - 50 ppm~42 ppmCarbon directly attached to the nitrogen atom.
¹³C NMR (Other) Multiple signals for quaternary, methine, and methyl carbonsFewer, more predictable signals for a linear chainThe branched structure leads to a more complex spectrum.
Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information, which acts as a molecular fingerprint.

  • Expertise & Experience: The "Nitrogen Rule" is a foundational principle in the MS analysis of amines. A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][6] This provides an immediate check for the presence of the amine group. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, where the bond between the alpha and beta carbons breaks, yielding a resonance-stabilized iminium cation.[6][7]

  • Trustworthiness: For 2,3,5,5-tetramethylhexan-1-amine, the alpha-cleavage would result in the loss of a bulky alkyl radical, producing a base peak at a specific m/z value. This predictable fragmentation provides strong evidence for the structure.

Caption: Dominant alpha-cleavage fragmentation pathway for a primary amine in mass spectrometry.

Table 2: Predicted Mass Spectrometry Fragmentation

Compound Molecular Ion (M⁺•) Base Peak (from α-cleavage) Key Differentiator
2,3,5,5-Tetramethylhexan-1-amine m/z 157 (Odd)m/z 30 ([CH₂=NH₂]⁺)Loss of a large C₉H₁₉ radical.
N-acetyl derivative m/z 199 (Odd)m/z 72 ([CH₂=NHC(O)CH₃]⁺)The mass of the base peak shifts by the mass of the acetyl group minus one hydrogen.
Hexylamine m/z 101 (Odd)m/z 30 ([CH₂=NH₂]⁺)Loss of a smaller C₅H₁₁ radical.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

  • Expertise & Experience: Primary amines (-NH₂) are distinguished by two N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching).[5] Secondary amines (-NHR) show only one band in this region, while tertiary amines show none.[5] Additionally, a characteristic N-H bending (scissoring) vibration appears around 1550-1650 cm⁻¹.[4]

  • Trustworthiness: The presence of these specific bands provides a quick and reliable confirmation of the primary amine functional group. When the amine is derivatized to an amide (e.g., via acylation), the N-H stretches will shift, and a strong carbonyl (C=O) stretch will appear around 1650 cm⁻¹, providing clear evidence of the chemical transformation.

Definitive Structure: Single-Crystal X-ray Crystallography

When the absolute, unambiguous three-dimensional structure is required, X-ray crystallography is the gold standard.[8][9]

  • Authoritative Grounding: This technique involves diffracting X-rays off a single, well-ordered crystal.[8][10] The resulting diffraction pattern is used to calculate a 3D map of the electron density within the crystal, from which the precise positions of all atoms can be determined.[9][11] This provides definitive information on bond lengths, bond angles, and the molecule's conformation in the solid state.[8]

  • Causality Behind Experimental Choice: While powerful, crystallography is contingent on the ability to grow a high-quality single crystal, which can be a significant challenge for flexible, aliphatic molecules.[11] Derivatives that are more rigid or have stronger intermolecular interactions (e.g., salts or amides with hydrogen bonding capabilities) are often easier to crystallize. The decision to pursue crystallography is made when spectroscopic data is ambiguous or when understanding the precise solid-state packing and conformation is critical, for instance, in pharmaceutical polymorphism studies.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the amine derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For complex structures, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) should be performed to assign all signals unambiguously.

  • D₂O Exchange: To confirm the N-H signal, acquire a ¹H spectrum, remove the tube, add 1-2 drops of D₂O, shake well, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the sample from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is recorded.

  • Interpretation: Analyze the molecular ion peak to confirm the molecular weight and evaluate the fragmentation pattern, paying close attention to the base peak resulting from alpha-cleavage.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable, defect-free crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[11]

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[8]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic positions, bond lengths, and angles.[8][11]

Conclusion

The structural characterization of 2,3,5,5-tetramethylhexan-1-amine derivatives requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the cornerstone for determining the covalent framework, while mass spectrometry provides rapid confirmation of molecular weight and key structural motifs through fragmentation analysis. IR spectroscopy offers a quick and reliable check for the presence and modification of the crucial amine functional group. For definitive proof of structure and stereochemistry, single-crystal X-ray crystallography stands as the ultimate authority, provided a suitable crystal can be obtained. By understanding the strengths and limitations of each method and applying them within a logical workflow, researchers can achieve complete and unambiguous structural elucidation.

References

  • Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020, April 4). YouTube. Retrieved from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • X RAY CRYSTALLOGRAPHY. (n.d.). University of Texas at El Paso. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • x Ray crystallography. (n.d.). PMC - NIH. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • 2,3,4,5-Tetramethylhexane. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopy of Amines. (2020, February 7). Oregon State University. Retrieved from [Link]

  • On the microscopic structure of neat linear alkylamine liquids: an x-ray scattering and computer simulation study. (2024, July 19). arXiv. Retrieved from [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chapter 4. Primary, Secondary and Tertiary Amines and their Isosteres. (2026, February 7). ResearchGate. Retrieved from [Link]

  • 2,2,3,5-Tetramethylhexane. (n.d.). PubChem. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.